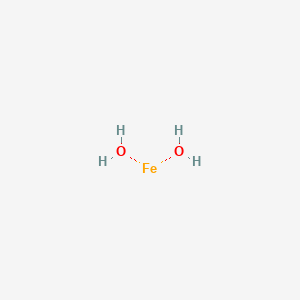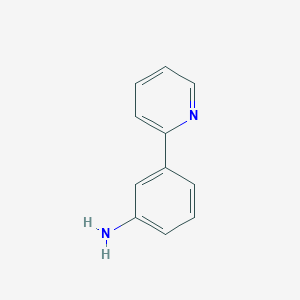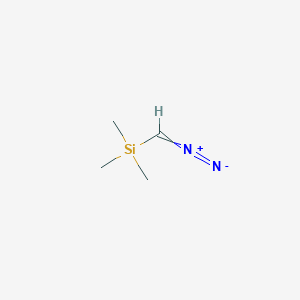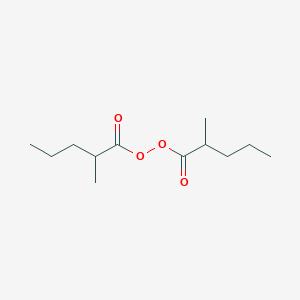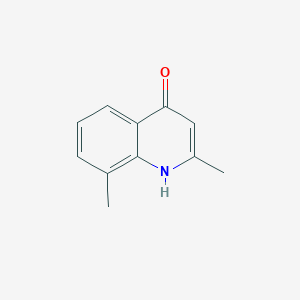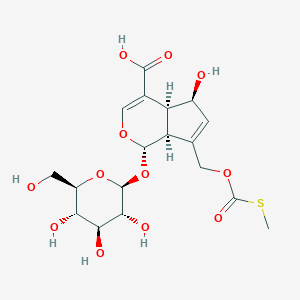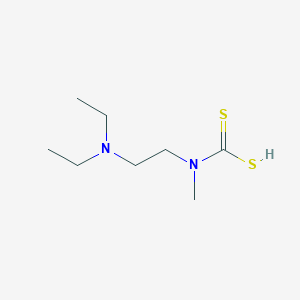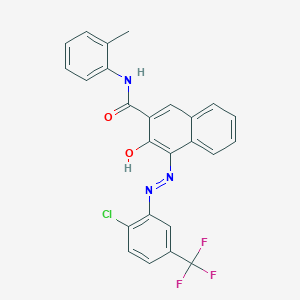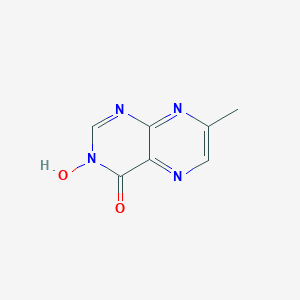
Arglanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arglanin is a peptide that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a synthetic peptide that is derived from the amino acid sequence of human arginase-1. Arglanin has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Isolation and Identification in Plants
- Arglanin, identified as a constituent in Achillea pratensis and Artemisia mexicana var. angustifolia, is a eudesmanolide isolated through column chromatography and HPLC methods. Its presence in these plants contributes to the understanding of the chemical composition and potential pharmacological uses of these species (Glasl et al., 1995); (Mata et al., 1984).
Chemical Synthesis and Transformation
- Studies on the chemical transformation of α-Santonin into various sesquiterpene lactones, including arglanine, have been conducted. These syntheses provide valuable insights into the chemical properties and potential synthesis pathways of arglanine and related compounds (Ando et al., 1978).
Antitumor Activity and Pharmacological Properties
- Arglabin, a guaianolide class sesquiterpene lactone which includes arglanin, has been shown to possess promising antitumor activity against different tumor cell lines. The activity is attributed to its inhibition of farnesyl transferase, crucial in the activation of the RAS proto-oncogene, a key factor in many human tumors (Lone et al., 2015).
Inflammation and Atherosclerosis Studies
- The compound arglabin, related to arglanin, has been studied for its effects on the NLRP3 inflammasome, demonstrating anti-inflammatory and antiatherogenic properties in mice models. This research suggests potential therapeutic applications of arglanin derivatives in treating inflammation and atherosclerosis (Abderrazak et al., 2015).
Propiedades
Número CAS |
16981-97-8 |
|---|---|
Nombre del producto |
Arglanin |
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7,9,11-12,18H,1,4,6H2,2-3H3/t9-,11-,12+,14-,15+/m0/s1 |
Clave InChI |
DZESPMMROLVXTM-AMFXNCCOSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](C=CC2=O)(C)O)OC(=O)C3=C |
SMILES |
CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C |
SMILES canónico |
CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




